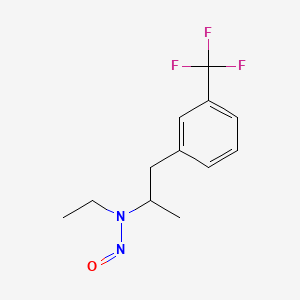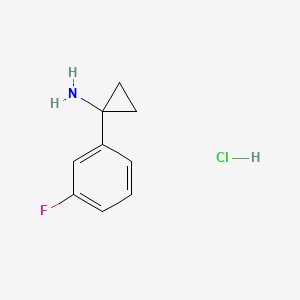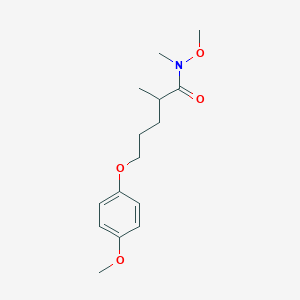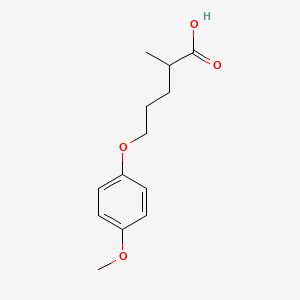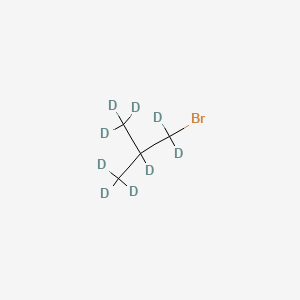![molecular formula C17H18N2O4 B566218 Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate CAS No. 335254-77-8](/img/structure/B566218.png)
Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate is a complex organic compound. It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 3-nitro-[1,1’-biphenyl]-4-yl group .
Synthesis Analysis
The synthesis of tert-butyl carbamates, including Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate, is often conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate can be viewed using computational chemistry software . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tert-butyl carbamates are stable towards most nucleophiles and bases . They are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
This compound has been synthesized and evaluated for its potential as an anti-inflammatory agent. It has shown promising results in in vivo studies, particularly in the carrageenan-induced rat paw edema protocol, where it exhibited significant inhibition of inflammation . The study suggests that certain derivatives of this compound could be developed as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which often have serious side effects.
Docking Studies for Drug Development
The compound’s derivatives have been used in in silico docking studies to verify and expand upon experimental outcomes. This application is crucial in the drug development process, as it allows for the prediction of how a drug interacts with its target protein at the molecular level .
Synthesis of N-Boc-Protected Anilines
In organic synthesis, Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines. This is an important step in the synthesis of various pharmaceutical compounds, as the Boc group protects the amine from unwanted reactions during the synthesis process .
Synthesis of Tetrasubstituted Pyrroles
The compound is also utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have potential applications in pharmaceuticals and materials science .
Hydrogen Bonding Studies
Tert-butyl N-hydroxycarbamate: , a related compound, has been studied for its hydrogen bonding patterns. Understanding these patterns is important for the design of new materials and drugs, as hydrogen bonding plays a key role in the stability and properties of molecular structures .
Diels-Alder Reactions
The compound has been reported to be useful in generating t-Boc–N=O , which can be used as a dienophile in Diels-Alder reactions. This type of reaction is a powerful tool in organic chemistry for creating complex molecules with high precision .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(2-nitro-4-phenylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(20)18-14-10-9-13(11-15(14)19(21)22)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGCWMCMZKQBKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




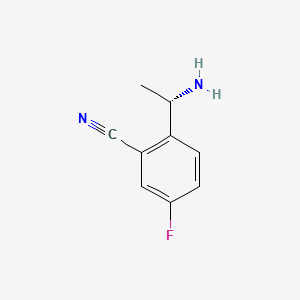
![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)
![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)
